

Introduction: The Molecular Linchpin for Advanced Surface Functionalization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *11-Bromo-1-undecanethiol*

Cat. No.: *B186534*

[Get Quote](#)

11-Bromo-1-undecanethiol, with the chemical formula $\text{Br}(\text{CH}_2)_{11}\text{SH}$, is a bifunctional organosulfur molecule that has become indispensable in the fields of nanotechnology, materials science, and drug development.^{[1][2]} Its strategic importance lies in its ability to spontaneously form highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.^{[1][3]} The thiol (-SH) group serves as a robust anchor to the substrate, while the terminal bromo (-Br) group provides a versatile reactive handle for the subsequent covalent attachment of a vast array of molecules, including peptides, DNA, and therapeutic agents.^[4]

The perfection of the SAM is paramount. For researchers developing sensitive biosensors, creating biocompatible coatings for medical implants, or designing targeted drug delivery systems, the quality of the initial monolayer dictates the performance, reproducibility, and reliability of the final application.^[5] Consequently, the purity of the foundational **11-Bromo-1-undecanethiol** is not a trivial detail but a critical parameter that warrants rigorous scrutiny. This guide provides an in-depth analysis of the commercial landscape for this reagent, the significance of its purity grades, and the essential protocols for its verification and handling to ensure experimental success.

Section 1: Commercial Availability and Purity Grades

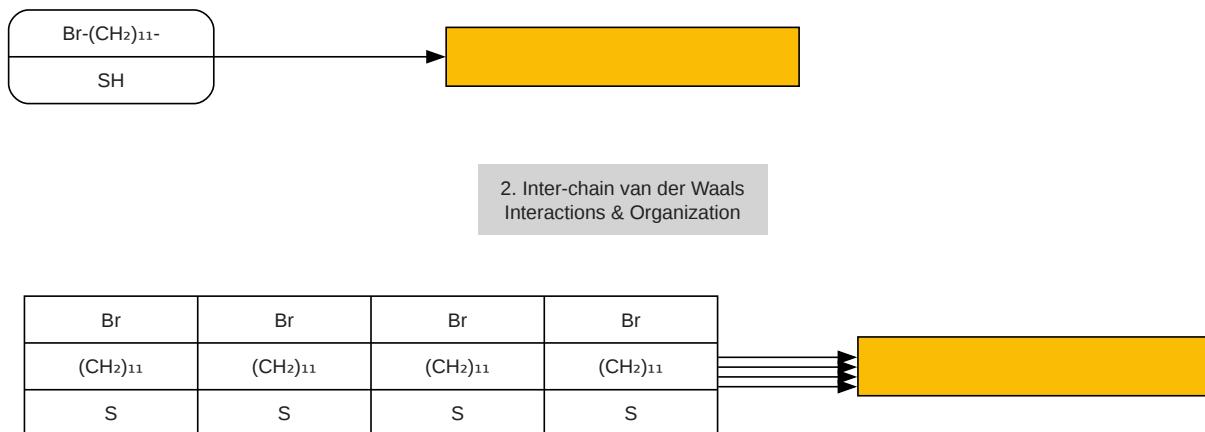
11-Bromo-1-undecanethiol is readily available from several major chemical suppliers. The most commonly offered purity grade is 99% or greater.^{[1][6][7]} While this level of purity is

suitable for many applications, researchers must be cognizant of the potential impurities that may be present and their impact on SAM formation.

Supplier	CAS Number	Advertised Purity	Molecular Formula	Molecular Weight
Sigma-Aldrich (Merck)	116129-34-1	99%	$\text{Br}(\text{CH}_2)_{10}\text{CH}_2\text{SH}$	267.27 g/mol
Santa Cruz Biotechnology	116129-34-1	≥99%	$\text{C}_{11}\text{H}_{23}\text{BrS}$	267.27 g/mol
Proactive Molecular Research	116129-34-1	99.0%	Not Specified	Not Specified

Interpreting Purity Grades:

A purity designation of "99%" typically indicates the percentage of the target molecule as determined by a specific analytical method, often Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). However, this does not always provide a complete picture of the impurities.


Common Impurities and Their Origins:

- 1,1'-Disulfanediylibis(11-bromoundecane): The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol groups.^[8] The presence of even trace amounts of atmospheric oxygen can facilitate this dimerization, especially during storage or handling.
- Unreacted Starting Materials: Depending on the synthetic route, trace amounts of precursors like 11-bromo-1-undecene or 11-bromo-1-undecanol may remain.^{[9][10]}
- Solvent Residues: Residual solvents from the purification process may also be present.

The disulfide impurity is particularly detrimental as it cannot bind to the gold surface in the same manner as the thiol, leading to significant defects in the monolayer.

Section 2: The Critical Role of Purity in Self-Assembled Monolayer (SAM) Formation

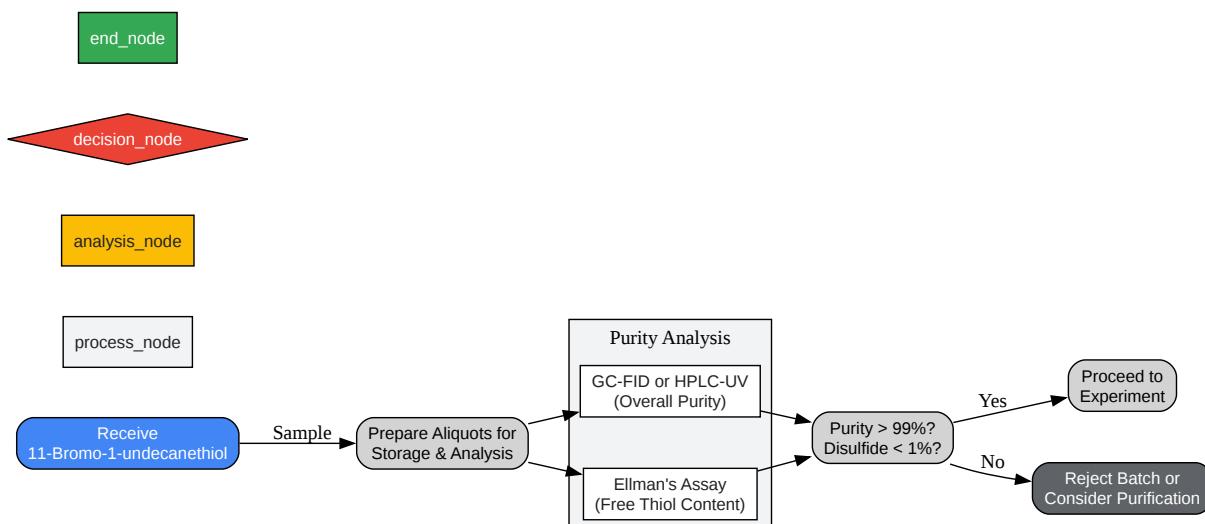
The "magic" of SAMs lies in the spontaneous organization of individual thiol molecules into a densely packed, quasi-crystalline structure on a gold surface. This process is driven by the strong, covalent-like bond between sulfur and gold atoms.[3]

[Click to download full resolution via product page](#)

Caption: Formation of a self-assembled monolayer on a gold surface.

The deleterious impact of impurities:

Impurities disrupt the delicate balance of forces that drive self-assembly, leading to a disordered monolayer with numerous defects.


- **Disulfide Contamination:** Disulfide molecules cannot form the critical S-Au bond. They are either physisorbed weakly to the surface or are excluded from the monolayer, leaving behind voids or pinholes.

- Chain Length Variation: Impurities with different alkyl chain lengths will disrupt the uniform van der Waals interactions between adjacent molecules, preventing the formation of a tightly packed structure.

These defects compromise the barrier properties of the monolayer and can lead to non-specific adsorption of unwanted molecules, short-circuiting in molecular electronics, and inconsistent results in bioassays.[\[5\]](#)[\[11\]](#)

Section 3: Purity Verification and Quality Control

Given the importance of purity, it is highly recommended that researchers perform their own quality control checks upon receiving a new batch of **11-Bromo-1-undecanethiol**, especially for sensitive applications.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for incoming **11-Bromo-1-undecanethiol**.

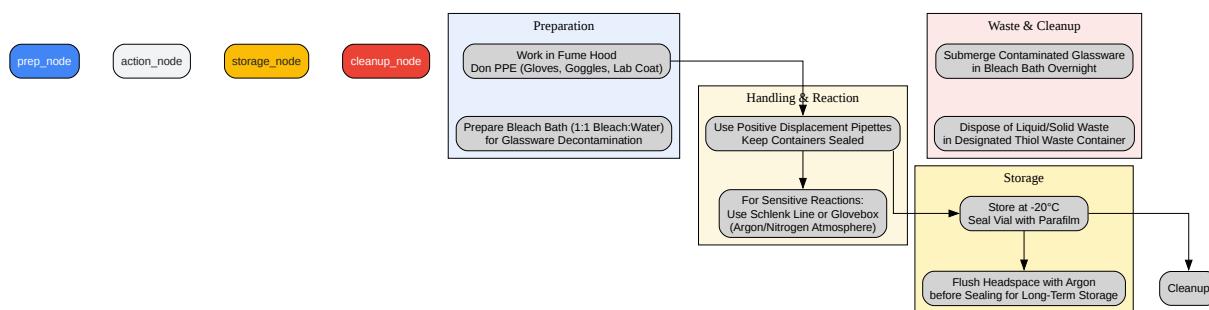
Experimental Protocol: Quantification of Free Thiol Content using Ellman's Reagent

This protocol is adapted from methods used for quantifying thiols in various samples and is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically.[12][13]

Objective: To determine the concentration of free, unoxidized thiol groups in a sample of **11-Bromo-1-undecanethiol**, thereby assessing the extent of disulfide formation.

Materials:

- **11-Bromo-1-undecanethiol** sample
- Ellman's Reagent (DTNB)
- Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
- Ethanol (ACS grade or higher)
- Cysteine or Glutathione (for standard curve)
- UV-Vis Spectrophotometer and cuvettes


Procedure:

- Preparation of DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer. This solution should be prepared fresh.
- Preparation of Thiol Standard Curve:
 - Prepare a 1 mM stock solution of cysteine in the reaction buffer.
 - Create a series of dilutions from the stock solution (e.g., 0, 25, 50, 100, 150, 200 μ M) in the reaction buffer.

- Preparation of **11-Bromo-1-undecanethiol** Sample:
 - Accurately prepare a stock solution of **11-Bromo-1-undecanethiol** in ethanol (e.g., 10 mM). The use of an organic solvent is necessary due to the poor water solubility of the long-chain alkanethiol.
 - Prepare a working dilution of this stock solution in the reaction buffer. The final concentration should fall within the range of the standard curve. Note: Some cloudiness may occur, ensure vigorous mixing.
- Reaction:
 - To separate wells of a 96-well plate or individual microcentrifuge tubes, add 50 µL of the DTNB stock solution.
 - Add 250 µL of each standard and the unknown sample to the respective wells/tubes.
 - Incubate at room temperature for 15 minutes, protected from light.
- Measurement:
 - Measure the absorbance of each sample at 412 nm using a spectrophotometer.
 - Use the reaction buffer mixed with DTNB as the blank.
- Calculation:
 - Subtract the blank absorbance from all readings.
 - Plot the absorbance of the standards versus their concentration to generate a standard curve.
 - Use the linear regression equation from the standard curve to calculate the concentration of free thiol in your **11-Bromo-1-undecanethiol** sample.
 - Compare this measured concentration to the expected concentration based on how the sample was prepared to determine the percentage of active, free thiol.

Section 4: Best Practices for Handling and Storage

Thiols are notorious for their potent, unpleasant smell and their susceptibility to oxidation.[8][14] Adherence to strict handling and storage protocols is essential for laboratory safety and to maintain the integrity of the reagent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 11-溴-1-十一硫醇 99% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ossila.com [ossila.com]
- 6. scbt.com [scbt.com]
- 7. proactivemr.com [proactivemr.com]
- 8. Video: Preparation and Reactions of Thiols [jove.com]
- 9. 11-溴-1-十一醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 11-ブロモ-1-ウンデセン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- To cite this document: BenchChem. [Introduction: The Molecular Linchpin for Advanced Surface Functionalization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186534#commercial-suppliers-and-purity-grades-of-11-bromo-1-undecanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com